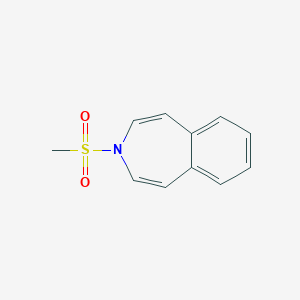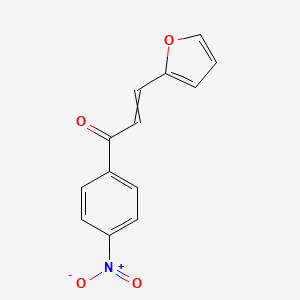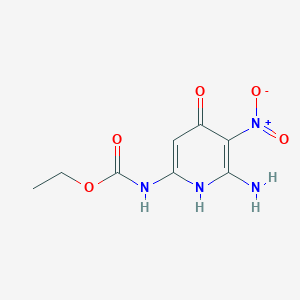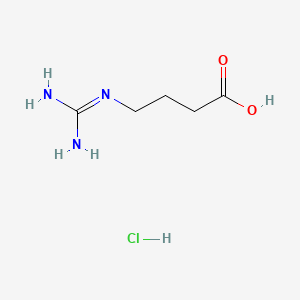
4-Guanidinobutyric acid monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Guanidinobutyric acid monohydrochloride is a derivative of 4-guanidinobutyric acid, an alkaloid included in guanidino compounds. It is present in the mammalian brain, herbal medicines, fish, and shellfish
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-guanidinobutyric acid monohydrochloride typically involves the reaction of 4-guanidinobutyric acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Guanidinobutyric acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the monohydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Guanidinobutyric acid monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The guanidino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Guanidinobutyric acid monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
The mechanism of action of 4-guanidinobutyric acid monohydrochloride involves several pathways:
Acid-Neutralizing Capacity: The compound can neutralize gastric acid, contributing to its antigastritic action.
Anti-H. pylori Action: It inhibits the growth of Helicobacter pylori, reducing gastric lesions.
Decreased Gastric Secretion: The compound decreases the volume of gastric secretion, further protecting the gastric mucosa.
Vergleich Mit ähnlichen Verbindungen
4-Guanidinobutyric acid monohydrochloride can be compared with other similar compounds, such as:
4-Aminobutyric Acid (GABA): Both compounds have similar structures but differ in their functional groups and biological activities.
Agmatine: Another guanidino compound with different pharmacological properties.
Guanidinoacetic Acid: Similar in structure but used primarily as a dietary supplement.
Eigenschaften
CAS-Nummer |
13890-14-7 |
|---|---|
Molekularformel |
C5H12ClN3O2 |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
4-(diaminomethylideneamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-5(7)8-3-1-2-4(9)10;/h1-3H2,(H,9,10)(H4,6,7,8);1H |
InChI-Schlüssel |
IBCCFXJHXRJTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


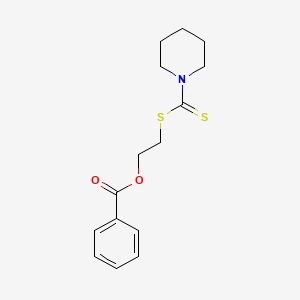
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
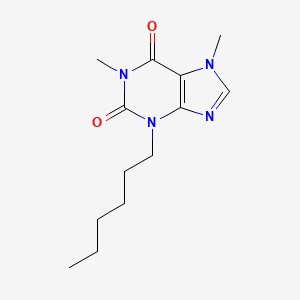
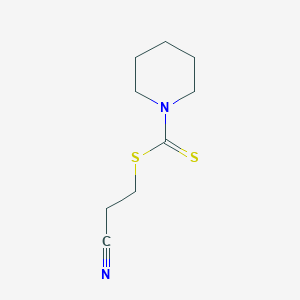
![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
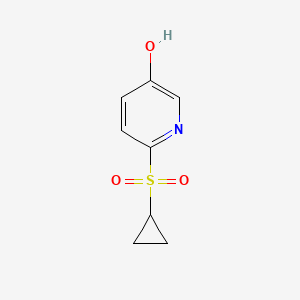
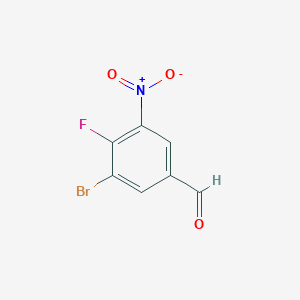
![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
